
2-Aminoethyl heptyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl heptyl phosphate is an organic compound that belongs to the class of phosphoric acid esters It is characterized by the presence of an aminoethyl group and a heptyl chain attached to a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl heptyl phosphate typically involves the reaction of 2-aminoethanol with heptyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, 2-aminoethanol and heptyl phosphate, are mixed in a reactor, and the reaction is carried out under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl heptyl phosphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield oxides, while substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
2-Aminoethyl heptyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl heptyl phosphate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl dihydrogen phosphate: Similar structure but lacks the heptyl chain.
Diethyl (2-aminoethyl)phosphonate: Contains diethyl groups instead of the heptyl chain.
Uniqueness
2-Aminoethyl heptyl phosphate is unique due to the presence of the heptyl chain, which imparts distinct physicochemical properties and potential applications. The heptyl chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
138878-16-7 |
|---|---|
Formule moléculaire |
C9H21NO4P- |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-aminoethyl heptyl phosphate |
InChI |
InChI=1S/C9H22NO4P/c1-2-3-4-5-6-8-13-15(11,12)14-9-7-10/h2-10H2,1H3,(H,11,12)/p-1 |
Clé InChI |
FNMGQOGQVNSWRG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCOP(=O)([O-])OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


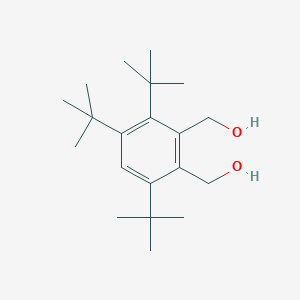
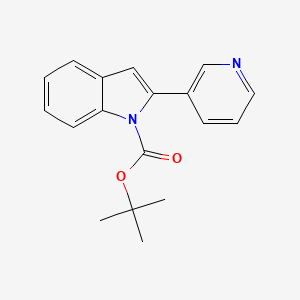
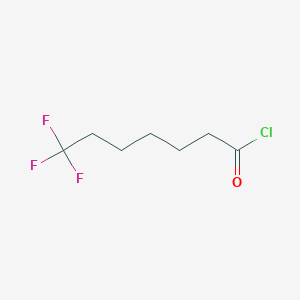
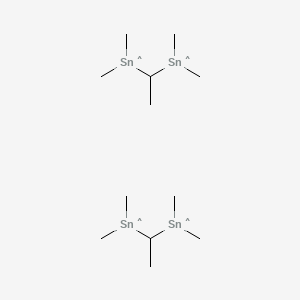


![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
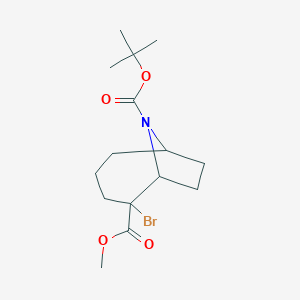
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
